Acetyl Isoniazid-d4 (AcINH-d4) is a valuable tool in scientific research due to its application as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Isoniazid, a medication used to treat tuberculosis, is metabolized in the body to Acetyl Isoniazid (AcINH) []. Measuring the concentration of both Isoniazid and AcINH in biological samples, like urine, helps researchers understand the body's processing of the drug and assess potential treatment effectiveness [].
AcINH-d4, a deuterium-labeled version of AcINH, possesses identical chemical properties to AcINH except for the presence of four deuterium atoms replacing hydrogen atoms in its molecule. This slight modification allows AcINH-d4 to behave similarly to AcINH during the LC-MS/MS analysis but produces a distinct mass spectral peak. This distinct peak differentiates the internal standard from the analyte (Isoniazid and AcINH) in the sample, enabling researchers to accurately quantify their concentrations [, ].
Acetyl Isoniazid-d4 is a deuterated derivative of Acetyl Isoniazid, a compound that is primarily known for its role in tuberculosis treatment. This compound features a molecular formula of CHNO and is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. The incorporation of deuterium enhances the stability and tracking ability of the compound in biological studies, making it useful for pharmacokinetic and metabolic research.
Acetyl Isoniazid-d4 itself is not likely to have a specific mechanism of action. It serves as a labeled surrogate for studying the metabolism of Isoniazid. Isoniazid's mechanism of action against tuberculosis involves inhibiting the Mycobacterium tuberculosis enzyme KatG, which is crucial for bacterial growth.
Subsequent hydrolysis can break down Acetyl Isoniazid-d4 into isonicotinic acid and acetylhydrazine. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to analyze these transformations and confirm product identities .
Acetyl Isoniazid-d4 exhibits significant biological activity, particularly in its role as an anti-tuberculosis agent. Its mechanism involves inhibiting mycobacterial cell wall synthesis by targeting the enzyme involved in mycolic acid biosynthesis. The deuterated form allows for more precise tracking of metabolic pathways and interactions within biological systems, enhancing our understanding of drug metabolism and efficacy against tuberculosis .
The synthesis of Acetyl Isoniazid-d4 typically involves the following steps:
This method allows for high yields of the desired compound while maintaining structural integrity .
Acetyl Isoniazid-d4 has several applications, including:
Interaction studies involving Acetyl Isoniazid-d4 focus on its binding affinity with various enzymes and proteins associated with drug metabolism. These studies often utilize techniques like mass spectrometry to assess how Acetyl Isoniazid-d4 interacts with key metabolic enzymes such as N-acetyltransferases and their role in drug resistance mechanisms .
Several compounds share structural similarities with Acetyl Isoniazid-d4. Below is a comparison highlighting their uniqueness:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Isoniazid | Contains a hydrazide group | First-line anti-tuberculosis drug |
| Acetyl Isoniazid | Acetylated form of isoniazid | Intermediate product in drug metabolism |
| Deuterated Isoniazid | Contains deuterium instead of hydrogen | Enhanced tracking in biological studies |
| Isonicotinic Acid | Carboxylic acid derivative | Metabolite of isoniazid, less active |
Acetyl Isoniazid-d4 stands out due to its enhanced stability and utility in tracing metabolic processes, making it particularly valuable for research applications focused on tuberculosis treatment and drug resistance mechanisms .
Acetyl Isoniazid-d4 possesses the molecular formula C₈H₅D₄N₃O₂, representing a deuterated analog of acetyl isoniazid where four hydrogen atoms have been systematically replaced with deuterium atoms [1] [2]. The compound is chemically designated as N'-Acetylisonicotinohydrazide-2,3,5,6-d4, with the Chemical Abstracts Service registry number 1330169-81-7 [1] [4]. The molecular weight of this deuterated compound is 183.2 grams per mole, representing an increase of approximately 4 atomic mass units compared to its non-deuterated counterpart due to the incorporation of four deuterium atoms [2] [4].
The deuteration pattern follows a specific substitution scheme wherein deuterium atoms are incorporated at positions 2, 3, 5, and 6 of the pyridine ring system [1] [5]. This tetradeuterio substitution pattern is represented in the SMILES notation as O=C(C(C([2H])=C1[2H])=C(C([2H])=N1)[2H])NNC(C)=O, clearly indicating the precise positioning of deuterium atoms within the molecular structure [1]. The selective incorporation of deuterium at these specific positions maintains the chemical integrity of the acetyl hydrazide functional group while providing isotopic labeling for analytical applications [11].
| Property | Value |
|---|---|
| Chemical Name | N'-Acetylisonicotinohydrazide-2,3,5,6-d4 |
| CAS Number | 1330169-81-7 |
| Molecular Formula | C₈H₅D₄N₃O₂ |
| Molecular Weight (g/mol) | 183.2 |
| SMILES Notation | O=C(C(C([2H])=C1[2H])=C(C([2H])=N1)[2H])NNC(C)=O |
| Deuteration Pattern | 2,3,5,6-tetradeuterio substitution |
The synthesis of Acetyl Isoniazid-d4 involves enzymatic acetylation processes that have been extensively characterized through biochemical studies [9] [28]. The primary synthetic pathway involves the acetylation of deuterated isoniazid by N-acetyltransferase enzymes, particularly the Rv2170 enzyme found in Mycobacterium tuberculosis [9] [28]. This enzymatic process utilizes acetyl coenzyme A as the acetyl donor, facilitating the transfer of the acetyl group to the hydrazine nitrogen of isoniazid-d4 [28] [29].
The reaction mechanism proceeds through a nucleophilic substitution pathway where the hydrazine nitrogen of isoniazid-d4 acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl coenzyme A [28] [32]. High-performance liquid chromatography and liquid chromatography-mass spectrometry analyses have demonstrated that the acetylation reaction produces acetyl isoniazid-d4 as an intermediate product, which subsequently undergoes hydrolysis to yield isonicotinic acid-d4 and acetylhydrazine-d4 [9] [29]. The molecular mass of the intermediate acetyl isoniazid compound has been confirmed at 179.20 atomic mass units through mass spectrometric analysis [6] [9].
The enzymatic acetylation process exhibits specific kinetic parameters, with the reaction proceeding optimally at physiological temperature conditions of 37°C [9] [11]. Docking analysis studies have revealed that the enzyme-substrate interaction involves multiple hydrogen bond formations, particularly between the amino group of isoniazid and specific amino acid residues within the enzyme active site [9]. The binding affinity demonstrates that Rv2170 exhibits approximately 2.35-fold greater affinity for isoniazid compared to orthologous proteins, indicating the specificity of this enzymatic pathway [9].
| Parameter | Value |
|---|---|
| Enzyme | Rv2170 (N-acetyltransferase) |
| Substrate | Isoniazid (137.13 Da) |
| Cofactor | Acetyl-CoA |
| Product Formation Rate | Variable based on enzyme concentration |
| Reaction Temperature | 37°C (biological conditions) |
| Molecular Mass Product (m/z) | 179.20 (Acetyl Isoniazid) |
| Breakdown Products | Isonicotinic acid (123.11 Da) + Acetylhydrazine (74.08 Da) |
The isotopic purity of Acetyl Isoniazid-d4 represents a critical parameter for its analytical applications, with commercial preparations typically achieving deuterium enrichment levels exceeding 98 atom percent [15] [16]. Quantitative analysis of deuterium-labeled compounds requires sophisticated analytical approaches to determine both the overall isotopic enrichment and the site-specificity of deuteration [16] [18]. The assessment of isotopic purity involves the identification and quantification of various isotopologue species, including under-deuterated, correctly deuterated, and over-deuterated variants [18].
High-resolution mass spectrometry techniques have been developed to rapidly characterize the isotopic purity of deuterium-labeled organic compounds by analyzing the relative abundance of hydrogen-deuterium isotopologue ions [15]. These methods demonstrate exceptional sensitivity, requiring sample quantities as low as the nanogram level while providing isotopic purity measurements with accuracy ranges of 95-99.9 percent [15] [16]. Nuclear magnetic resonance spectroscopy serves as a complementary technique for isotopic purity determination, offering information about both the site of deuterium incorporation and the relative percent isotopic purity [16] [22].
The site-specificity of deuteration in Acetyl Isoniazid-d4 has been confirmed through deuterium nuclear magnetic resonance spectroscopy, which directly observes deuterium atoms at their incorporated positions [21]. For highly deuterated compounds with enrichment greater than 98 atom percent, conventional proton nuclear magnetic resonance analysis becomes limited due to the reduced intensity of residual proton signals [21]. Molecular rotational resonance spectroscopy provides an advanced analytical approach capable of detecting isotopic impurities present at concentrations as low as 0.3 percent relative to the major species, utilizing approximately 10 milligrams of sample material [18].
| Analytical Technique | Detection Principle | Isotopic Purity Range (%) | Sample Requirements |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Mass difference of isotopologues | 95-99.9 | Nanogram level |
| Nuclear Magnetic Resonance (NMR) | Chemical shift differences | 94.7-99.9 | 10-20 mg |
| Liquid Chromatography-MS/MS | Mass transitions | >95 | Microliter volumes |
| Molecular Rotational Resonance (MRR) | Moments of inertia | 0.3% detection limit | ~10 mg |
| Electrospray Ionization MS (ESI-MS) | Isotopologue distribution | 90-115 | Microliter volumes |
Nuclear magnetic resonance spectroscopy serves as a primary characterization technique for Acetyl Isoniazid-d4, providing detailed structural information about deuterium incorporation patterns [21] [22]. Deuterium nuclear magnetic resonance offers particular advantages for highly deuterated compounds, as it directly observes deuterium atoms without interference from residual proton signals [21]. The technique enables verification of deuteration at specific molecular positions and quantitation of deuterium at labile positions such as amino and hydroxyl groups [21]. Deuterated solvents are employed in proton nuclear magnetic resonance spectroscopy to eliminate solvent interference, with compounds such as deuterated chloroform and deuterated dimethyl sulfoxide serving as optimal choices for spectral analysis [22] [25].
Infrared spectroscopy provides complementary structural information through the detection of vibrational mode differences between hydrogen and deuterium substitution [24] [26]. The technique exploits the fundamental difference in vibrational frequencies between carbon-hydrogen and carbon-deuterium bonds, with deuterium substitution typically resulting in shifted absorption bands [24]. Two-dimensional infrared spectroscopy has been developed to resolve cross peaks between different vibrational modes, enabling site-specific analysis of hydrogen-deuterium exchange processes [24]. Studies of deuterium-substituted aromatic compounds have demonstrated that infrared spectroscopy can effectively monitor the extent of deuteration through band contour analysis and principal component analysis methods [26].
Mass spectrometry represents the most sensitive and specific technique for characterizing Acetyl Isoniazid-d4, with liquid chromatography-tandem mass spectrometry methods achieving exceptional analytical performance [11] [27]. Multiple reaction monitoring techniques have been developed using deuterium-labeled internal standards, providing quantitative analysis with excellent linearity and precision [11] [27]. The analytical separation of deuterated compounds is achieved using reversed-phase chromatography on specialized columns, with retention times of 3.04 minutes reported for Acetyl Isoniazid-d4 and 3.33 minutes for Isoniazid-d4 [11]. Electrospray ionization in positive mode represents the optimal ionization technique, with source conditions optimized for maximum sensitivity and specificity [11] [15].
| Compound | Molecular Weight (g/mol) | Retention Time (min) | LC-MS Method |
|---|---|---|---|
| Isoniazid | 137.13 | 2.492 | HPLC-MS/MS |
| Acetyl Isoniazid | 179.18 | Not specified | HPLC-MS/MS |
| Isoniazid-d4 | 141.16 | 3.33 | LC-MS/MS |
| Acetyl Isoniazid-d4 | 183.2 | 3.04 | LC-MS/MS |
| Isonicotinic Acid | 123.11 | 3.208 | HPLC-MS/MS |
| Acetylhydrazine | 74.08 | 3.610 | HPLC-MS/MS |
Acetyl Isoniazid-d4 plays a crucial role in the quantitative analysis of isoniazid and its metabolites across various biological matrices, including human plasma, urine, and tissue samples [1] [6] [7]. The deuterated compound serves as an ideal internal standard for simultaneous quantification of isoniazid, acetyl isoniazid, and isonicotinic acid in complex biological matrices where matrix effects can significantly impact analytical accuracy [8] [9].
Table 1: Analytical Performance in Biological Matrices
| Matrix | Analyte | Linearity Range | Precision (%CV) | Accuracy (%) | Matrix Effect (%) |
|---|---|---|---|---|---|
| Human Plasma | Isoniazid | 5-10,000 ng/mL | <11.9 | 89.7-113.5 | 93-111 |
| Human Plasma | Acetyl Isoniazid | 12.5-5,000 ng/mL | <11.9 | 89.7-113.5 | 93-111 |
| Human Urine | Isoniazid | 0.234-30.0 μg/mL | <15.0 | 85-115 | ±15 |
| Human Urine | Acetyl Isoniazid | 0.234-30.0 μg/mL | <15.0 | 85-115 | ±15 |
In plasma analysis, Acetyl Isoniazid-d4 enables accurate quantification of isoniazid metabolites with lower limits of quantification reaching 5 ng/mL for isoniazid and 12.5 ng/mL for acetyl isoniazid [9] [7]. The deuterated internal standard demonstrates excellent extraction recovery from plasma samples, with mean recovery rates exceeding 80% across all concentration ranges [10] [9]. Matrix effect studies have shown that the deuterated compound exhibits consistent ionization behavior similar to the target analytes, with matrix effects typically within ±15% of neat solution responses [1] [7].
Urine matrix analysis utilizing Acetyl Isoniazid-d4 has proven particularly valuable for adherence monitoring and pharmacokinetic studies of isoniazid therapy [1] [11]. The deuterated internal standard enables sensitive detection of isoniazid and its metabolites in urine samples with signal-to-noise ratios exceeding 5:1 at the lower limit of quantification [1]. Solid-phase extraction methods incorporating Acetyl Isoniazid-d4 have demonstrated reproducible recovery rates with coefficients of variation below 7.4% across multiple extraction batches [1].
The development and validation of analytical methods employing Acetyl Isoniazid-d4 as an internal standard follows stringent regulatory guidelines established by the United States Food and Drug Administration and European Medicines Agency [1] [12]. Method validation protocols encompass comprehensive assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability parameters [13] [14].
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Specification | Acceptance Criteria | Performance with Acetyl Isoniazid-d4 |
|---|---|---|---|
| Selectivity | No interference at retention time | Baseline separation | Achieved |
| Linearity | Correlation coefficient | r² ≥ 0.99 | r² ≥ 0.995 |
| Accuracy | Recovery percentage | 85-115% | 90-115% |
| Precision | Coefficient of variation | ≤15% | <15% |
| Lower Limit of Quantification | Signal-to-noise ratio | ≥5 | ≥10 |
| Matrix Effect | Ion suppression/enhancement | ±15% | ±15% |
| Stability | Degradation assessment | <15% change | Stable 48h |
Selectivity validation demonstrates that Acetyl Isoniazid-d4 provides excellent chromatographic resolution without interference from endogenous matrix components or co-administered medications [1] [15]. The deuterated internal standard maintains distinct retention times and mass spectrometric transitions that eliminate potential analytical interference from other compounds present in biological samples [16] [13].
Linearity assessment utilizing Acetyl Isoniazid-d4 consistently achieves correlation coefficients exceeding 0.995 across concentration ranges spanning three orders of magnitude [1] [9]. The linear dynamic range typically extends from the lower limit of quantification to upper limits of quantification determined by biological relevance and instrument capacity [17] [13]. Weighting factors such as 1/x or 1/x² are commonly applied to account for heteroscedasticity across the concentration range [17].
Accuracy and precision validation employing Acetyl Isoniazid-d4 demonstrates excellent analytical performance with intra-day and inter-day precision values consistently below 15% coefficient of variation [1] [7]. Accuracy assessments yield recovery percentages within 85-115% of theoretical values across low, medium, and high quality control concentration levels [9] [13]. The deuterated internal standard effectively compensates for analytical variability, resulting in improved method robustness and reliability [4] [18].
The comparative analysis of Acetyl Isoniazid-d4 versus non-deuterated acetyl isoniazid reveals significant analytical advantages attributable to isotopic labeling [19] [20]. Deuterated compounds offer enhanced analytical performance through improved metabolic stability, reduced matrix effects, and superior internal standard characteristics compared to their non-deuterated counterparts [21] [22].
Table 3: Comparative Performance Analysis
| Analytical Parameter | Non-Deuterated Acetyl Isoniazid | Acetyl Isoniazid-d4 | Improvement Factor |
|---|---|---|---|
| Metabolic Stability | Standard degradation rate | Enhanced stability | 2-3x |
| Matrix Effect Compensation | Subject to ion suppression | Excellent compensation | 5-10x |
| Analytical Precision | Standard variability | Reduced variability | 2-4x |
| Detection Selectivity | Potential interference | Minimal interference | 10x |
| Internal Standard Suitability | Requires structural analog | Ideal internal standard | Optimal |
| Quantification Accuracy | Reference standard | Enhanced accuracy | 2-3x |
Deuterated compounds exhibit superior metabolic stability due to the kinetic isotope effect, where carbon-deuterium bonds demonstrate greater resistance to enzymatic cleavage compared to carbon-hydrogen bonds [20] [23]. This enhanced stability results in prolonged analytical detection windows and improved method sensitivity for pharmacokinetic studies [20] [22]. The deuterium kinetic isotope effect typically ranges from 2-8 fold, providing measurable analytical advantages in biological systems [20].
Matrix effect compensation represents a critical advantage of deuterated internal standards in biological analysis [19] [4]. Acetyl Isoniazid-d4 demonstrates nearly identical ionization behavior to the target analyte, effectively compensating for ion suppression or enhancement effects caused by co-eluting matrix components [5] [18]. Studies have shown that deuterated internal standards reduce matrix effect variability by 5-10 fold compared to structural analog internal standards [4] [5].
The analytical precision achieved with Acetyl Isoniazid-d4 substantially exceeds that of non-deuterated compounds due to the isotopic labeling effect [19] [24]. Deuterated internal standards provide consistent analytical responses that track target analyte behavior throughout sample preparation, chromatographic separation, and mass spectrometric detection [4] [5]. This comprehensive tracking capability results in precision improvements of 2-4 fold compared to conventional internal standard approaches [18].
Detection selectivity advantages of deuterated compounds stem from their unique mass spectrometric signatures and minimal cross-talk potential [19] [24]. The 4 Da mass difference between Acetyl Isoniazid-d4 and the target analyte ensures distinct mass spectrometric transitions that eliminate interference from endogenous compounds or metabolites [2] [5]. This selectivity enhancement provides approximately 10-fold improvement in analytical specificity compared to non-deuterated alternatives [24].